Isobutyric acid

概要

説明

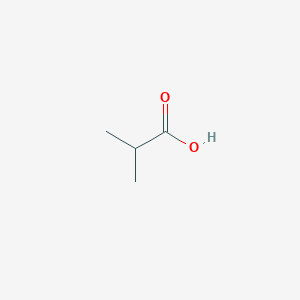

イソ酪酸は、2-メチルプロパン酸またはイソブタン酸としても知られており、構造式 (CH₃)₂CHCOOH を持つカルボン酸です。酪酸の異性体であり、短鎖脂肪酸に分類されます。 イソ酪酸は無色の液体で、やや不快な臭いを持ち、水および有機溶媒に可溶です 。 イソ酪酸は、イナゴマメ、バニラ、アルニカ・ダルシス属植物の根に自然に存在し、クロトン油にはエチルエステルとして存在します .

合成経路と反応条件:

イソブチルアルデヒドの酸化: イソ酪酸は、プロピレンのヒドロホルミル化の副生成物であるイソブチルアルデヒドの酸化によって製造されます.

高圧ヒドロカルボキシル化 (コッホ反応): この方法は、プロピレンを、高圧下で一酸化炭素と水と反応させてイソ酪酸を生成する反応が含まれます.

実験室的方法: さまざまな実験室的方法には、アルカリによるイソブチロニトリルの加水分解や、硫酸の存在下での重クロム酸カリウムによるイソブタノールの酸化が含まれます.

工業的生産方法:

遺伝子組み換え細菌: イソ酪酸は、糖質を基質とする遺伝子組み換え細菌を用いて商業的に製造することができます.

反応の種類:

酸化: クロム酸溶液中で加熱すると、イソ酪酸はアセトンに酸化されます.

エステル化: イソ酪酸は、エステル化反応によってエステルを形成することができます.

アミド化: イソ酪酸は、アミンと反応することでアミドを形成することができます.

無水物と塩化物の形成: イソ酪酸は、無水物と塩化物を形成することができます。その酸塩化物は、他の誘導体を得るための中間体として一般的に使用されます.

一般的な試薬と条件:

酸化剤: クロム酸、過マンガン酸カリウム.

エステル化試薬: 酸触媒の存在下でのアルコール.

アミド化試薬: アミン.

主な生成物:

アセトン: クロム酸による酸化によって生成されます.

α-ヒドロキシイソ酪酸: アルカリ性過マンガン酸カリウムによる酸化によって生成されます.

エステル、アミド、無水物、塩化物: それぞれの反応によって生成されます.

科学的研究の応用

Pharmaceutical Applications

Isobutyric acid serves as an important building block in the synthesis of pharmaceutical intermediates. Its derivatives are utilized in the production of active pharmaceutical ingredients (APIs) and other medicinal compounds. The compound has shown potential in enhancing cancer therapies, particularly immune checkpoint inhibitors (ICIs).

Case Study: Cancer Immunotherapy

Recent studies have demonstrated that this compound can significantly enhance the anti-tumor effects of anti-PD-1 antibodies. In vitro experiments indicated that this compound inhibited cancer cell growth by approximately 75% in both human and mouse models. Furthermore, oral administration of this compound to carcinoma-bearing mice resulted in an 80% reduction in tumor volume when combined with anti-PD-1 therapy, compared to controls . This suggests that this compound may improve the efficacy of existing cancer treatments by modulating immune responses.

Food Industry Applications

In the food industry, this compound is recognized for its role as a flavoring agent and preservative. It contributes to the aroma and taste profiles of various food products.

Flavoring Agent Utilization

This compound is used in the production of volatile esters that impart flavors to foods. Its safety as a food additive has been affirmed by evaluations from organizations like the FAO and WHO, which found no concerns regarding its consumption at typical levels . The compound's application in flavoring aligns with trends towards natural ingredients in food production.

Agricultural Applications

This compound has been investigated for its potential benefits in agricultural practices, particularly in controlling post-harvest spoilage.

Case Study: Longan Fruit Preservation

A study examined the effects of applying α-aminothis compound (AIB), a derivative of this compound, on longan fruit to prevent pericarp browning during storage. Results indicated that AIB treatments significantly reduced browning indices and improved the fruit's shelf life by regulating physiological properties related to oxidation . This highlights this compound's role in enhancing food preservation techniques.

Industrial Applications

In addition to its applications in food and pharmaceuticals, this compound is employed as a solvent and chemical intermediate in various industrial processes.

Market Dynamics

The demand for this compound is projected to grow, particularly within the synthetic segment derived from petroleum feedstocks. This growth is driven by its versatility as a raw material across multiple industries, including chemical manufacturing and protective coatings .

Summary Table: Applications of this compound

作用機序

イソ酪酸は、さまざまな機序を通じて効果を発揮します:

代謝の健康: インスリンによるグルコースの取り込みを増加させ、脂肪分解に関与する律速酵素のリン酸化を減少させます.

神経科学: 腸内細菌叢の変化に関連する神経保護作用を伴い、脳機能を調節します.

消化器系の健康: 腸内細菌によって産生され、消化器系の健康維持に役割を果たします.

6. 類似の化合物との比較

イソ酪酸は、他の短鎖脂肪酸 (SCFA) および分岐鎖短鎖脂肪酸 (BSCFA) に似ています:

酪酸: 直鎖構造を持つイソ酪酸の異性体です。

吉草酸: より長い炭素鎖を持つ別の SCFA です。

プロピオン酸: より短い炭素鎖を持つ SCFA です。

ユニークさ:

分岐鎖構造: イソ酪酸の分岐鎖構造は、酪酸などの直鎖 SCFA と差別化されます.

腸内細菌叢による産生: 少ない量で産生されますが、イソ酪酸は分岐鎖アミノ酸の発酵から得られます.

イソ酪酸のユニークな特性と多様な用途は、さまざまな分野の研究や産業において貴重な化合物となっています。

類似化合物との比較

Isobutyric acid is similar to other short-chain fatty acids (SCFAs) and branched short-chain fatty acids (BSCFAs):

Butyric Acid: An isomer of this compound with a straight-chain structure.

Valeric Acid: Another SCFA with a longer carbon chain.

Propionic Acid: A SCFA with a shorter carbon chain.

Uniqueness:

Branched Structure: this compound’s branched structure differentiates it from straight-chain SCFAs like butyric acid.

Production by Gut Microbiome: Although produced in lower amounts, this compound is derived from the fermentation of branched-chain amino acids.

This compound’s unique properties and diverse applications make it a valuable compound in various fields of research and industry.

生物活性

Isobutyric acid (IBA), a branched short-chain fatty acid (SCFA), has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer biology and immune modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for cancer therapy.

Overview of this compound

This compound is produced in the gut through the fermentation of dietary fibers and proteins by intestinal microbiota. Unlike other SCFAs, such as acetate and propionate, this compound's concentration in the human body is relatively low. However, its biological significance is becoming increasingly recognized, particularly regarding its role in modulating immune responses and influencing tumor biology.

The biological effects of this compound are mediated through several mechanisms:

- Histone Modification : IBA has been shown to inhibit histone deacetylases (HDACs), leading to increased histone acetylation. This modification can enhance gene expression related to immune activation and apoptosis in cancer cells .

- G Protein-Coupled Receptors : this compound acts as an agonist for GPR41 and GPR43, receptors involved in inflammatory responses and energy metabolism .

- Regulation of Immune Cells : IBA influences T cell populations by modulating activation markers such as PD-1 and FOXP3. It promotes the expression of interferon-gamma (IFNG) while reducing regulatory T cell populations, thereby enhancing anti-tumor immunity .

Effects on Cancer Cells

Recent studies have highlighted both pro-tumorigenic and anti-tumorigenic properties of this compound:

- Anti-Tumor Effects : In vitro studies indicate that IBA can inhibit the growth of various cancer cell lines, including colon cancer cells. It has been shown to induce G1/S phase arrest and promote apoptosis in these cells . Additionally, IBA enhances the efficacy of anti-PD-1 antibodies, suggesting a synergistic effect that could be leveraged in immunotherapy .

- Pro-Tumor Effects : Conversely, other studies suggest that this compound may promote metastasis in colorectal cancer models. Mice treated with IBA exhibited increased liver metastases and shorter overall survival compared to controls . This duality in function underscores the complexity of IBA's role in cancer biology.

Case Study 1: Anti-Tumor Immunity Enhancement

In a recent study, researchers investigated the effects of this compound on T cells co-cultured with colon cancer cells. The results indicated that:

- Increased Activation Markers : Treatment with 10 mM IBA significantly increased HLA-DR expression on CD4+ and CD8+ T cells.

- Decreased Regulatory T Cells : FOXP3 expression was reduced, indicating a shift away from regulatory T cell dominance towards a more activated effector phenotype .

Case Study 2: Metastatic Potential

In another investigation focusing on colorectal cancer metastasis:

- Xenograft Models : Mice administered drinking water containing this compound showed significantly higher rates of liver metastasis after being injected with HCT116 colon cancer cells.

- Survival Analysis : The study concluded that IBA exposure correlated with reduced survival times in these models, highlighting its potential role in promoting tumor spread .

Data Tables

| Mechanism | Effect on Cancer Cells | Effect on Immune Cells |

|---|---|---|

| Histone Acetylation | Induces apoptosis; inhibits proliferation | Enhances activation markers |

| GPR41/GPR43 Activation | Variable effects; can promote growth | Modulates inflammatory responses |

| FOXP3 Regulation | Decreases regulatory T cells | Increases effector T cell activity |

化学反応の分析

Fischer Esterification with Isobutyl Alcohol

Isobutyric acid undergoes acid-catalyzed esterification with isobutyl alcohol to form isobutyl 3-methylpropanoate (Fig. 1).

Reaction Conditions

-

Catalyst : Sulfuric acid (0.05 M)

-

Temperature : Reflux at 90–100°C

-

Molar Ratio : Excess isobutyl alcohol (1:3.4 acid-to-alcohol ratio)

-

Monitoring : Gas chromatography (GC)

| Time (min) | Ester (%) | Isobutyl Alcohol (%) |

|---|---|---|

| 30 | 75.2 | 24.8 |

| 60 | 95.9 | 4.1 |

Mechanism :

-

Protonation of the carboxylic acid’s carbonyl oxygen.

-

Nucleophilic attack by isobutyl alcohol, forming a tetrahedral intermediate.

Work-Up :

-

Neutralization : Sodium bicarbonate quenches excess acid and extracts unreacted this compound.

-

Purification : Simple distillation (boiling points: ester = 149°C, alcohol = 108°C), though incomplete separation occurred due to close boiling points .

Enol Tautomerization and Photochemical Rearrangements

This compound’s enol tautomer, 2-methyl-prop-1-ene-1,1-diol , was synthesized via gas-phase pyrolysis and isolated in an argon matrix at 3.5 K .

Key Findings :

-

Synthesis : Flash vacuum pyrolysis at 750°C generated the enol, confirmed by IR and UV/Vis spectroscopy.

-

Stability : The enol rearranges to this compound under 254 nm UV light via a H-shift (activation barrier: 50.8 kcal/mol).

-

Byproducts : Dimethylketene (C₃H₆CO) and propene (C₃H₆) form via dehydration and photolysis, respectively .

Spectroscopic Data :

| Vibration Mode | Enol (cm⁻¹) | Keto (cm⁻¹) |

|---|---|---|

| O–H Stretch | 3592 | 3525 |

| C=O Stretch | – | 1718 |

| C=C Stretch | 1663 | – |

Computational Insights :

-

DFT (B3LYP/def2-TZVP) confirmed the enol’s structure and energy profile.

-

The enol is 13.0 kcal/mol less stable than the keto form but persists in gas-phase or cryogenic conditions .

Catalytic Oxydehydrogenation to Propene and CO₂

This compound undergoes oxidative dehydrogenation over iron-phosphate catalysts (Fe-P-O) to produce propene and CO₂ .

Reaction Setup :

-

Catalyst : Fe₅P₃O₁₅ (most active)

-

Temperature : 340–400°C

-

Feed : this compound and O₂ (1:3 molar ratio)

| Catalyst | Conversion (%) | Selectivity (%) (Propene) |

|---|---|---|

| Fe₅P₃O₁₅ | 85 | 78 |

| FePO₄ | 62 | 65 |

Mechanism :

-

Adsorption of this compound on catalyst surface.

-

Cleavage of C–O and C–C bonds, releasing CO₂ and H₂O.

Kinetics :

Biochemical Interactions (Ancillary Note)

While not a classical chemical reaction, this compound modulates T-cell activity by:

特性

IUPAC Name |

2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19455-20-0 (potassium salt), 22228-82-6 (ammonium salt), 533-90-4 (calcium salt), 996-30-5 (hydrochloride salt) | |

| Record name | 2-Methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021636 | |

| Record name | 2-Methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyric acid appears as a colorless liquid with a light odor of rancid butter. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] Pungent odor, but not as unpleasant as butyric acid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a strong penetrating odour of rancid butter | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

309 °F at 760 mmHg (USCG, 1999), 152-155 °C at 760 mm Hg, 152-155 °C | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

132 °F (NFPA, 2010), 77 °C, 170 °F OPEN CUP, 132 °F (56 °C) (closed cup), 56 °C c.c. | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in carbon tetrachloride, Sol in 6 parts of water; miscible with alcohol, chloroform, and ether., In water, 1.67X10+5 mg/L at 20 °C, 167 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 20, miscible with alcohol, most fixed oils, glycerine and propylene glycol; insoluble in water | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.949 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.950 at 20 °C/4 °C, Relative density (water = 1): 0.95, 0.944-0.948 | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.0, Relative vapor density (air = 1): 3.0 | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 14.7 °C: 0.13 | |

| Record name | 2-Methylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

... The effect of butyrate and other short-chain carboxylic acids /were compared/ in transient expression studies with K562 cells using an expression plasmid bearing a luciferase reporter gene driven by the normal human A gamma-globin gene promoter. Butyrate (4 carbons) increased the activity of the human A gamma-globin gene promoter up to 123 times. Marked augmentation of the normal gamma-promoter activity was also noted with 5-carbon valeric acid (up to 394 times) and 3-carbon propionic acid (up to 129 times). The branched isobutyric acid as well as phenylacetate showed less ability to increase promoter activity. Addition of the tandemly repeated AP-1/NF-E2 (AP) enhancer sequences from hypersensitive site 2 (HS2) of the locus control region (LCR) increased gamma-promoter activity up to 24 times. Addition of a nearby 16-bp conserved motif (CM) in HS2 ... to the AP-containing plasmid construct further increased gamma-promoter activity. In the presence of butyrate, the plasmid bearing both the AP and CM sequences showed gene expression up to 477 times greater than that of the basal gamma-promoter-driven luciferase plasmid in the absence of inducer. A plasmid bearing the herpes simplex thymidine kinase promoter was also tested and gene expression was markedly increased by the same organic acids. MEL cells responded to butyrate, valerate, and propionate with induction of hemoglobin synthesis. Responses to isobutyrate and 6-carbon caproate required higher concentrations of the compounds. Thus, other short-chain organic acids as well as butyrate increase gamma-promoter activity in the transient expression system, and this activity can be further augmented by incorporating LCR elements into the expression vector. Nonglobin promoters also respond to the same carboxylic acids., The inhibitory effects of isobutyric acid on activity of pepsin on synthetic dipeptide, n-carbobenzoxy-L-glutamyl-L-tyrosine, were studied to obtain evidence for the hypothesis which suggests that pepsin forms a hydrophobic bond with the nonpolar side chain or its substrates. Kinetic study showed that the inhibition by carboxylic acids was competitive, the inhibitor constant (Ki) decreasing with an increase in the size of inhibitor molecule. The free energy change of formation of complex between pepsin and the hydrocarbon chain of carboxylic acid increased linearly with the increase in the number of C atoms in the hydrocarbon chain of the inhibitor. The hydrophobic interaction between the side chain of amino acid residues in the binding region of the active center of pepsin and the hydrocarbon side chain of the inhibitor may be the probable cause of the inhibition. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

79-31-2 | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL210O1U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-51 °F (USCG, 1999), -47 °C, -46 °C | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isobutyric acid?

A1: this compound has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.

Q2: What is the structure of this compound?

A2: this compound is a branched-chain carboxylic acid. Its structure can be represented as (CH3)2CHCOOH.

Q3: What are the solubility properties of this compound?

A3: this compound is miscible with water [, ]. It is also soluble in various organic solvents like ethanol and ether.

Q4: What happens to the solubility of this compound near its critical point in a binary mixture?

A4: Studies on the system this compound/water show interesting behavior near the critical point. While this compound is miscible with water at room temperature, approaching the critical point from the one-fluid phase region leads to an increase in the extent of hydrogen bonding between water molecules near the hydrophobic part of this compound molecules. This is in contrast to systems like perfluoromethylcyclohexane and carbon tetrachloride in a mixture of critical composition, where the critical amplitudes of the partial molar quantities are positive [].

Q5: How is this compound produced in biological systems?

A5: this compound is produced in biological systems, particularly in the rumen of cattle, as a byproduct of microbial fermentation. The addition of sodium salt of this compound to low protein and urea-containing diets in cattle was shown to improve nutrient utilization and rumen fermentation characteristics by enhancing the growth and activity of certain rumen microbes []. This suggests a role for this compound in modulating rumen microbe populations.

Q6: Can this compound production be manipulated in a laboratory setting?

A6: Yes. This compound can be produced in the laboratory through various methods. For instance, the bacterium Lactobacillus brevis strain L100 was shown to produce significant amounts of this compound when grown anaerobically in simulated maize silage extract []. This highlights the potential for harnessing microbial activity for this compound production.

Q7: Is this compound production in Clostridium luticellarii influenced by environmental factors?

A7: Research on the autotrophic metabolism of Clostridium luticellarii showed that it can produce this compound from H2 and CO2 under specific conditions []. Notably, mildly acidic pH (≤5.5) and elevated acetic acid concentrations stimulated the production of both butyric and this compound, highlighting the sensitivity of this metabolic pathway to environmental cues.

Q8: How does the structure of this compound relate to its function in biological systems?

A8: The branched structure of this compound likely influences its interactions with enzymes and transport proteins. For instance, in a study on rat liver β-ureidopropionase, propionic acid and this compound (structural analogs of N-carbamoyl-β-alanine and N-carbamoyl-β-aminothis compound, respectively) acted as both allosteric activators and competitive inhibitors []. This dual functionality suggests a complex interplay between this compound and the enzyme, potentially influenced by its specific structural features.

Q9: What are the applications of this compound in organic synthesis?

A9: this compound is a valuable reagent in organic synthesis. It can be used as a starting material for the preparation of various compounds. One notable application is its use in the synthesis of α-bromothis compound chloride, a versatile intermediate for the preparation of polymers and other specialized chemicals [].

Q10: How can this compound be converted to other valuable chemicals?

A10: this compound can be converted to other valuable chemicals through different chemical reactions. One example is its oxidative dehydrogenation to methacrylic acid using a molybdenum oxide-based catalyst [, ]. This reaction is of significant industrial importance, as methacrylic acid is a key precursor for the production of acrylic plastics and resins.

Q11: Can this compound be used to synthesize esters?

A11: Yes. This compound can be reacted with alcohols to produce esters, which often have pleasant fruity odors. A specific example is the synthesis of n-butyl isobutyrate from this compound and n-butyl alcohol using a cation exchange resin as a catalyst [].

Q12: Can ketones be synthesized from this compound?

A12: Research indicates that this compound can be used to synthesize ketones through a catalytic condensation reaction []. Interestingly, acetone can be used in place of acetic acid in a cross-ketonization reaction with this compound to produce methyl isopropyl ketone (MIPK) with comparable efficiency. The proposed mechanism involves the enolization of acetone followed by its condensation with this compound, highlighting the versatility of this compound in different reaction pathways.

Q13: How is this compound typically analyzed and quantified?

A14: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing volatile compounds like this compound in complex mixtures []. This method allows for the separation and identification of individual compounds based on their mass-to-charge ratios.

Q14: Are there specific analytical techniques for studying this compound in biological samples?

A15: Yes. For instance, in a study investigating the effects of Bifidobacterium longum and fructo-oligosaccharides on colorectal carcinogenesis, the levels of this compound and other short-chain fatty acids (SCFAs) in fecal samples were analyzed to assess changes in gut microbiota metabolism []. The specific analytical technique employed was not detailed in the study, but likely involved a form of chromatography.

Q15: Can you elaborate on the dual-column cation-exchange chromatographic method for analyzing beta-aminothis compound?

A16: A dual-column cation-exchange chromatographic method has been developed for analyzing beta-aminothis compound and beta-alanine in biological samples []. This method utilizes a modified Beckman 121M amino acid analyzer with dual ion-exchange columns and a single sodium citrate buffer (pH 4.38, 0.20 mol/liter) []. The system is automated and carefully programmed to alternate the use of the two columns, allowing for rapid and precise quantification of the target compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。